molecular formula C7H14N2S2 B13956670 Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester CAS No. 63870-03-1

Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester

Cat. No.: B13956670
CAS No.: 63870-03-1
M. Wt: 190.3 g/mol
InChI Key: YKJINQAWWMZENP-UHFFFAOYSA-N
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Description

Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester is a chemical compound that belongs to the class of dithiocarbamates. Dithiocarbamates are characterized by the presence of a functional group with the general formula R2N−C(=S)−S−R.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester typically involves the reaction of a primary amine with carbon disulfide. The general reaction can be represented as follows: [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ] In this case, the primary amine is 2-(methylamino)cyclobutylamine, which reacts with carbon disulfide to form the desired dithiocarbamic acid ester .

Industrial Production Methods

Industrial production of dithiocarbamates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include thiuram disulfides from oxidation, primary amines from reduction, and various substituted dithiocarbamates from substitution reactions .

Scientific Research Applications

Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Properties

CAS No.

63870-03-1

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

[2-(methylamino)cyclobutyl]methyl carbamodithioate

InChI

InChI=1S/C7H14N2S2/c1-9-6-3-2-5(6)4-11-7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)

InChI Key

YKJINQAWWMZENP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC1CSC(=S)N

Origin of Product

United States

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